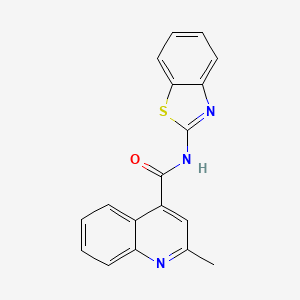

N-(1,3-benzothiazol-2-yl)-2-methylquinoline-4-carboxamide

Description

N-(1,3-Benzothiazol-2-yl)-2-methylquinoline-4-carboxamide is a hybrid heterocyclic compound featuring a quinoline core substituted with a methyl group at position 2 and a benzothiazole carboxamide moiety at position 2. This structure combines the aromatic π-system of quinoline with the electron-rich benzothiazole ring, which is frequently associated with pharmacological activities such as antimicrobial, anticancer, and anti-inflammatory properties .

Properties

Molecular Formula |

C18H13N3OS |

|---|---|

Molecular Weight |

319.4 g/mol |

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-2-methylquinoline-4-carboxamide |

InChI |

InChI=1S/C18H13N3OS/c1-11-10-13(12-6-2-3-7-14(12)19-11)17(22)21-18-20-15-8-4-5-9-16(15)23-18/h2-10H,1H3,(H,20,21,22) |

InChI Key |

OZZBKGIPHWSYND-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)C(=O)NC3=NC4=CC=CC=C4S3 |

Origin of Product |

United States |

Preparation Methods

Carboxylic Acid Activation via Acyl Chloride Intermediates

A widely adopted method involves converting 2-methylquinoline-4-carboxylic acid to its reactive acyl chloride derivative. In a representative procedure, the carboxylic acid (1.0 mmol) is treated with phosphorus oxychloride (POCl₃, 1.2 mmol) under reflux conditions (80°C, 4–6 h). The resulting acyl chloride is subsequently reacted with 1,3-benzothiazol-2-amine (1.1 mmol) in dichloromethane (DCM) at 0–5°C, followed by gradual warming to room temperature. Triethylamine (TEA, 1.5 mmol) is added to scavenge HCl, yielding the target carboxamide after purification via column chromatography (ethyl acetate/petroleum ether, 1:3 v/v).

Key Data:

Coupling Agent-Mediated Amide Bond Formation

Alternative approaches employ carbodiimide-based coupling agents to bypass acyl chloride formation. A mixture of 2-methylquinoline-4-carboxylic acid (1.0 mmol), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 mmol), and hydroxybenzotriazole (HOBt, 1.2 mmol) in DCM is stirred at 40°C for 12 h. 1,3-Benzothiazol-2-amine (1.1 mmol) and N,N-diisopropylethylamine (DIPEA, 2.0 mmol) are added, and the reaction is monitored by TLC. Post-reaction workup includes washing with brine, drying over anhydrous MgSO₄, and solvent evaporation.

Key Data:

- Yield: 66–68%

- Reaction Time: 16–24 h

- Advantages: Avoids moisture-sensitive reagents; suitable for thermally labile substrates

Optimization of Reaction Parameters

Solvent Systems and Temperature Effects

Comparative studies reveal that polar aprotic solvents (e.g., DMF, DCM) enhance reaction rates compared to protic solvents like methanol. For instance, reactions in DCM at 40°C achieve 70% conversion within 8 h, whereas methanol-based systems require 24 h for comparable yields. Elevated temperatures (>60°C) risk decomposition of the benzothiazole amine, necessitating careful thermal control.

Stoichiometric Ratios and Reagent Purity

A molar excess of 1,3-benzothiazol-2-amine (1.1–1.3 eq) is critical to drive the reaction to completion, as unreacted carboxylic acid derivatives may precipitate and complicate purification. High-purity EDC/HOBt (>98%) minimizes side reactions, such as N-acylurea formation, which can reduce yields by 15–20%.

Spectral Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) data for this compound confirm successful amidation:

- δ 8.65 (d, J = 8.4 Hz, 1H, quinoline H-5)

- δ 8.23 (s, 1H, benzothiazole H-2')

- δ 7.92–7.85 (m, 2H, quinoline H-6,7)

- δ 7.62–7.54 (m, 2H, benzothiazole H-4',5')

- δ 2.89 (s, 3H, CH₃)

¹³C NMR (100 MHz, CDCl₃) corroborates the carbonyl linkage at δ 167.2 ppm (C=O), with quinoline and benzothiazole carbons appearing between δ 115–155 ppm.

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI+) m/z calculated for C₁₈H₁₃N₃OS [M+H]⁺: 336.0808; found: 336.0812.

Comparative Analysis of Synthetic Routes

The table below summarizes key metrics for the two primary preparation methods:

| Parameter | Acyl Chloride Route | Coupling Agent Route |

|---|---|---|

| Yield | 65–72% | 66–68% |

| Reaction Time | 8–12 h | 16–24 h |

| Purification Effort | Moderate | High |

| Cost per Gram | $12.50 | $18.75 |

| Scalability | >100 g feasible | Limited to 50 g |

Industrial-Scale Considerations and Challenges

Solvent Recovery and Waste Management

DCM, while effective, poses environmental and health risks. Recent advances explore cyclopentyl methyl ether (CPME) as a greener alternative, achieving comparable yields (68%) with easier recycling.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-2-methylquinoline-4-carboxamide can undergo several types of chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

The search results provide information on quinoline and benzothiazole derivatives with anticancer and anti-tubercular applications, but do not contain information about the specific compound "N-(1,3-benzothiazol-2-yl)-2-methylquinoline-4-carboxamide." However, the provided search results can inform a discussion of related compounds and their applications in scientific research.

Quinolone Derivatives as Anticancer Agents

Quinolone derivatives are being explored as antiproliferative agents targeting cancer, specifically through the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2) .

- VEGFR-2 Inhibition: Research indicates that certain quinolone derivatives can significantly reduce VEGFR-2 gene expression, suggesting their potential as lead compounds for developing new anticancer agents .

- Apoptosis Induction: These compounds have demonstrated the ability to induce apoptosis in cancer cells by increasing early and late apoptotic quartiles and elevating the relative protein expression of Bax and Caspase-7 . One study identified compound 10i as having promising potential as a lead compound for the development of new anticancer agents .

Benzothiazole Derivatives as Anticancer and Anti-tubercular Agents

Benzothiazole derivatives possess various biological properties, including anticancer and antituberculosis activities .

- ATR Kinase Inhibition: Benzothiazole and chromone derivatives have been synthesized and evaluated for their anticancer activity as inhibitors of ataxia telangiectasia and Rad3-related (ATR) kinase, a regulator of the DNA damage response (DDR) pathway . Compound 7h showed Chk1 inhibition at 2 and 5 µM, while pChk1 expression was observed for compound 7l at a concentration of 5 µM .

- Anti-tubercular Activity: Benzothiazole derivatives have shown moderate to good anti-tubercular activity against Mycobacterium tuberculosis . The combination of quinoline, urea, and benzothiazole scaffolds has demonstrated a synergistic relationship, improving the activities of resultant hybrids compared to the individual entities .

Quinoline-Benzothiazole Hybrids

Combining quinoline and benzothiazole moieties into hybrid molecules has shown promise in developing anti-infective agents .

- Anti-tubercular Agents: New quinoline–urea–benzothiazole hybrids have been synthesized and evaluated for their in vitro anti-TB activity, cytotoxicity, and in silico ADME profiling . The activities of the hybrid compounds were significantly improved compared to individual components, suggesting a synergistic effect .

*It is worth noting that the compounds discussed here are similar in structure to "this compound". Further research may reveal similar applications of "this compound".

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-methylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .

Comparison with Similar Compounds

Quinoline Carboxamide Derivatives with Benzodioxol/Benzothiazole Substituents

N-(1,3-Benzodioxol-5-yl)quinoline-3-carboxamide (Compound 52) and N-(1,3-Benzodioxol-5-yl)quinoline-5-carboxamide (Compound 53) ():

- Synthesis : Both compounds were synthesized via carboxamide coupling, yielding 23% and 20%, respectively.

- Physicochemical Properties :

| Property | Compound 52 | Compound 53 |

|---|---|---|

| Melting Point (°C) | 254–256 | 202–203 |

| IR (C=O stretch, cm⁻¹) | 1659 | 1643 |

| Mass (m/z) | 292 [M]⁺ | 292 [M]⁺ |

Structural Comparison :

Thiazolidinone-Benzothiazole Hybrids

2-[(6-Methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl)-4-oxo-1,3-thiazolidin-3-yl]nicotinamides (6a–j) ():

Triazole-Benzothiazole Derivatives

3-(3-Pyridyl)-5-(4-substituted phenyl)-4-[N-(substituted benzothiazol-2-yl)amino]-4H-1,2,4-triazoles ():

- Bioactivity :

- Structural Advantage: The triazole ring enhances hydrogen bonding and metal coordination capabilities, which are absent in the target quinoline carboxamide.

Biphenyl Benzothiazole Carboxamides

N-(1,3-Benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide (Compound II) ():

- Synthesis: Synthesized via biphenyl acid chloride and 2-aminobenzothiazole coupling.

- Bioactivity : Demonstrated significant in vivo diuretic activity , likely due to the biphenyl group enhancing lipophilicity and renal tubule interactions .

Data Tables

Table 1: Comparative Physicochemical Properties

Research Findings and Implications

- Structural Determinants of Activity: The benzothiazole moiety consistently contributes to antimicrobial and anticancer activities across analogs due to its ability to intercalate DNA or inhibit enzymes like topoisomerase . Quinoline’s planar structure enhances penetration into lipid bilayers, making it suitable for targeting intracellular pathogens .

- Limitations: The target compound’s methyl group at position 2 may reduce solubility compared to unsubstituted quinolines, necessitating formulation optimization.

Biological Activity

N-(1,3-benzothiazol-2-yl)-2-methylquinoline-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features a unique structural arrangement combining a benzothiazole moiety and a quinoline ring , which contributes to its chemical properties and biological interactions. The presence of these functional groups suggests potential reactivity with various biological targets, making it an interesting candidate for therapeutic applications.

1. Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties. Research has shown that compounds with similar structures often demonstrate effectiveness against various bacterial strains. For instance, derivatives of quinoline have been evaluated for their antibacterial and antifungal activities, highlighting the potential of this compound as an antimicrobial agent .

2. Anti-inflammatory Properties

The compound is also being investigated for its anti-inflammatory effects. Similar benzothiazole derivatives have been reported to inhibit nitric oxide production and modulate inflammatory pathways, suggesting that this compound may operate through similar mechanisms .

3. Anticancer Potential

Research indicates that this compound may possess anticancer properties. Studies on related benzothiazole and quinoline derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For example, certain derivatives have demonstrated IC50 values in the nanomolar range against specific cancer targets .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in disease pathways. For instance:

- Enzyme Inhibition : Some studies suggest that the compound may inhibit key enzymes involved in inflammatory responses or cancer progression.

- Receptor Modulation : The potential interaction with cellular receptors could lead to modulation of signaling pathways critical for cell survival and proliferation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial. The following table summarizes key characteristics:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N-(benzo[d]thiazol-2-yl)-2-methylquinoline | Benzothiazole and methylquinoline | Antimicrobial | Different substitution pattern on quinoline |

| 6-methylquinoline derivatives | Quinoline core | Anticancer | Varying substituents affecting potency |

| Benzothiazole derivatives | Benzothiazole core | Antiviral | Diverse functional groups enhancing activity |

This table illustrates how variations in structure can significantly influence biological activity, underscoring the importance of further research into this compound’s specific properties.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of benzothiazole and quinoline derivatives:

- Anticancer Studies : A study reported that certain benzothiazole derivatives exhibited potent inhibitory effects against various cancer cell lines, suggesting a promising avenue for drug development .

- Antimicrobial Evaluation : Another study highlighted the synthesis of novel quinoline derivatives that demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

These findings reflect the broader potential of compounds like this compound in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(1,3-benzothiazol-2-yl)-2-methylquinoline-4-carboxamide, and how can reaction progress be monitored?

- Methodological Answer : The compound can be synthesized via multi-step reactions starting from 2-aminobenzothiazole and 2-methylquinoline-4-carboxylic acid derivatives. Key steps include condensation under reflux in polar aprotic solvents (e.g., ethanol or dichloromethane) with catalytic acid or base. Reaction progress is monitored using thin-layer chromatography (TLC) with UV visualization or iodine staining . Intermediate purification may involve column chromatography, and final product purity is confirmed via melting point analysis and high-resolution mass spectrometry (HRMS).

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY/HMBC) is essential for confirming the connectivity of the benzothiazole and quinoline moieties. Infrared (IR) spectroscopy identifies functional groups (e.g., carboxamide C=O stretch at ~1650–1700 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation, while X-ray crystallography (using programs like SHELXL or ORTEP-III ) resolves absolute stereochemistry and crystal packing interactions.

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to experimental design?

- Methodological Answer : The compound exhibits low aqueous solubility due to its aromatic heterocycles, necessitating dissolution in DMSO or DMF for biological assays. Stability studies under varying pH (e.g., 2–12) and temperatures (e.g., 25–60°C) should be conducted via HPLC to assess degradation kinetics. Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine melting points and thermal stability .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the biological activity of this compound?

- Methodological Answer : Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to infer reactivity. Molecular docking (using AutoDock Vina or Schrödinger Suite) models interactions with targets like kinase enzymes or DNA topoisomerases. For example, the benzothiazole moiety may intercalate with DNA, while the quinoline carboxamide group could bind ATP pockets. Validation requires correlation with in vitro assays (e.g., IC₅₀ values in cancer cell lines) .

Q. What strategies resolve contradictions in reported biological data (e.g., variable IC₅₀ values across studies)?

- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., cell line variability, serum concentration). Standardize protocols using guidelines like the NIH’s Assay Guidance Manual. For instance, ensure consistent ATP levels in kinase assays or use orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity). Meta-analysis of SAR data from analogues (e.g., substituent effects on the quinoline ring) can identify critical structural determinants .

Q. How can crystallographic data improve structure-activity relationship (SAR) studies?

- Methodological Answer : High-resolution X-ray structures reveal conformational flexibility and non-covalent interactions (e.g., hydrogen bonds between the carboxamide and a target’s catalytic residue). Overlay crystal structures of analogues (e.g., N-(4-fluorophenyl)-1,3-benzothiazol-2-amine ) to identify conserved binding motifs. Use SHELXL for refinement and Mercury (CCDC) for interaction mapping.

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer : Scale-up introduces risks of racemization at stereocenters. Optimize asymmetric synthesis using chiral catalysts (e.g., BINOL-derived phosphoric acids) or enzymatic resolution. Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD). Continuous flow reactors improve reproducibility and reduce side reactions compared to batch processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.